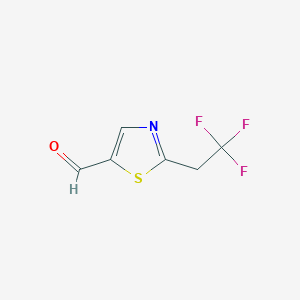

2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)1-5-10-2-4(3-11)12-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWZNHZZNKPMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Thiazole-5-carbaldehydes

The synthesis of thiazole-5-carbaldehydes typically involves:

- Formation of the thiazole ring via Hantzsch thiazole synthesis or related cyclization methods.

- Introduction of aldehyde functionality at the 5-position, often through directed lithiation followed by formylation.

- Incorporation of fluorinated alkyl substituents (such as trifluoroethyl) either by alkylation of thiazole nitrogen or by using fluorinated precursors.

The classical approach to 1,3-thiazole-5-carbaldehydes involves halogenated thiazoles as intermediates, which can be lithiated and then reacted with electrophilic formylating agents (e.g., ethyl formate) to introduce the aldehyde group.

Preparation of 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde

Starting from 2-Chlorothiazole-5-carbaldehyde

A key intermediate in the synthesis is 2-chlorothiazole-5-carbaldehyde , which can be prepared as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-chlorothiazole + n-butyllithium (THF, -78 °C) | Metalation of 2-chlorothiazole at low temperature to generate a lithio intermediate | — |

| 2 | Addition of ethyl formate (THF, -78 °C) | Formylation of the lithio intermediate to introduce aldehyde group at the 5-position | — |

| 3 | Work-up with NH4Cl, extraction, recrystallization | Isolation and purification of 2-chlorothiazole-5-carbaldehyde | 73 |

This method is well-documented with a 73% yield and provides a high-purity aldehyde intermediate.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl substitution at the 2-position of the thiazole ring can be achieved by:

- Nucleophilic substitution or alkylation of the thiazole nitrogen or carbon using trifluoroethylating agents.

- Alternatively, metal-free approaches have been developed for trifluoromethylated alkene synthesis that could be adapted for trifluoroethyl introduction, using trifluoropropionic acid derivatives under acid-base co-catalysis to suppress defluorination and improve yields.

In related heterocyclic systems, 2,2,2-trifluoroethyl groups have been introduced by alkylation of pyrazole derivatives with trifluoroethyl halides or similar reagents, indicating a possible analogous approach for thiazoles.

Representative Synthetic Route Proposal

Based on the literature, a plausible synthetic route to this compound is:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation | Prepare 2-chlorothiazole | Starting material for lithiation/formylation |

| 2 | Lithiation/Formylation | n-BuLi, THF, -78 °C, then ethyl formate | 2-chlorothiazole-5-carbaldehyde intermediate (73% yield) |

| 3 | Nucleophilic substitution | Reaction with trifluoroethyl halide or trifluoropropionic acid ester derivatives | Introduction of 2,2,2-trifluoroethyl substituent at 2-position |

| 4 | Purification | Extraction, recrystallization | Pure this compound |

Analytical Data and Yields

Summary Table: Preparation Methods Overview

| Method | Key Steps | Advantages | Challenges/Notes |

|---|---|---|---|

| Lithiation/Formylation of 2-chlorothiazole | n-BuLi metalation, ethyl formate formylation | High yield (73%), well-established | Requires low temperature (-78 °C), moisture sensitive |

| Alkylation with trifluoroethyl reagents | Nucleophilic substitution or metal-free catalysis | Metal-free options available, suppresses defluorination | Requires optimization to prevent defluorination |

| Multicomponent synthesis routes | Use of thiazolylhydrazones and enolates | One-pot synthesis potential | Hydrazine incompatibility with fluorinated groups |

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution Reactions: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-ol.

Substitution Reactions: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Overview

2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by a thiazole ring with a trifluoroethyl substituent and an aldehyde functional group. This unique structure imparts significant chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows for the development of pharmaceuticals and agrochemicals. Key reactions include:

- Oxidation : Conversion of the aldehyde to a carboxylic acid.

- Reduction : Conversion of the aldehyde to a primary alcohol.

- Substitution Reactions : The trifluoroethyl group can participate in nucleophilic substitutions to yield diverse thiazole derivatives.

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Aldehyde oxidized to carboxylic acid | 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carboxylic acid |

| Reduction | Aldehyde reduced to primary alcohol | 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-methanol |

| Substitution | Trifluoroethyl group participates in nucleophilic substitutions | Various substituted thiazole derivatives |

Medicinal Chemistry

The compound has shown potential in drug development due to its biological activity against various pathogens. Its structural features allow it to interact with biological targets effectively:

- Antimicrobial Activity : Studies indicate that derivatives exhibit antifungal properties against plant pathogens.

- Antiviral Properties : It has been evaluated for its effectiveness against flaviviruses, demonstrating significant inhibition of viral replication.

- Antitumor Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Materials Science

Due to its unique electronic properties imparted by the trifluoroethyl group, this compound is being explored for applications in materials science. It may contribute to the development of novel materials with specific electronic and optical characteristics.

Antifungal Efficacy

A study demonstrated that derivatives of 2-(2,2,2-Trifluoroethyl)-1,3-thiazole effectively inhibited fungal growth in agricultural settings. The research highlighted its potential as a protective agent for crops against common pathogens.

Antiviral Properties

In antiviral studies involving modifications to the compound's structure, researchers noted improved selectivity and potency against flavivirus infections. The development of non-toxic derivatives was emphasized as a breakthrough in antiviral drug design.

Cytotoxicity Against Cancer

Research indicated that certain thiazole derivatives exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin. This suggests their potential as effective anticancer drugs.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Interaction with bacterial cell membrane components.

Anticancer Activity: Inhibition of enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (CF₃CH₂) in the target compound provides greater steric bulk and lipophilicity than the trifluoromethyl (CF₃) group, which may influence membrane permeability .

- Fluorinated vs. Methoxy Substituents: The methoxyphenyl analog (C₁₁H₉NO₂S) exhibits higher solubility in polar solvents due to the methoxy group’s electron-donating nature, contrasting with the electron-withdrawing fluorine in other analogs .

Biological Activity

2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. The thiazole ring and the trifluoroethyl group contribute to its unique chemical properties, which may influence its pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring , known for its role in various biological activities, and a trifluoroethyl group , which enhances lipophilicity and alters electronic properties. These structural components are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives against various pathogens have been reported as low as 4–8 µg/mL for multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus .

- The presence of the trifluoroethyl group may enhance these effects by improving solubility and membrane permeability.

Anti-inflammatory Properties

Thiazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example:

- Compounds similar to this compound have shown the ability to reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented:

- A study demonstrated that related compounds exhibited strong inhibitory effects on cancer cell proliferation with IC50 values ranging from against MDA-MB-231 (triple-negative breast cancer) cells .

- The selectivity index was notably high, indicating a significant difference in toxicity between cancerous and non-cancerous cells.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde functional group can participate in nucleophilic attacks on enzymes or receptors, leading to modulation of their activity.

- Receptor Binding : The lipophilic nature of the trifluoroethyl group may facilitate binding to lipid membranes or hydrophobic pockets within proteins.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Efficacy : A series of experiments on thiazole derivatives showed potent activity against drug-resistant bacterial strains. The study reported MIC values significantly lower than those of traditional antibiotics .

- Cancer Cell Line Studies : In vitro studies using MDA-MB-231 cells indicated that treatment with related thiazole compounds resulted in increased apoptosis rates and cell cycle arrest at the G2/M phase .

- Inflammation Models : Animal models treated with thiazole derivatives demonstrated reduced edema and inflammation markers compared to controls, suggesting potential use in treating conditions like arthritis .

Q & A

Q. What is the synthetic rationale for incorporating a 2,2,2-trifluoroethyl group into the thiazole scaffold, and how does it influence physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine's strong electronegativity and C-F bond strength. This modification improves bioavailability by reducing basicity of adjacent functional groups and increasing resistance to oxidative metabolism. Synthetic routes often involve nucleophilic substitution or coupling reactions using trifluoroethyl halides as precursors .

Q. What are the common synthetic routes for preparing 2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carbaldehyde, and what purification challenges arise?

Typical methods include:

- Hantzsch thiazole synthesis : Condensation of α-haloketones with thioureas, followed by aldehyde functionalization.

- Cross-coupling reactions : Palladium-catalyzed coupling of trifluoroethyl groups to preformed thiazole intermediates. Purification challenges include separating regioisomers (e.g., 4- vs. 5-substituted thiazoles) via column chromatography or recrystallization. HPLC with polar stationary phases (e.g., C18) is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers monitor?

- NMR : NMR detects trifluoroethyl signals near -70 ppm (quartet, J ≈ 9 Hz). NMR shows the aldehyde proton at ~9.8–10.2 ppm.

- IR : Strong C=O stretch (aldehyde) at ~1700 cm and C-F stretches at 1100–1250 cm.

- Mass spectrometry : Molecular ion peaks with isotopic patterns reflecting sulfur (/) and bromine (if present) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to volatile aldehyde byproducts.

- Store waste in halogen-compatible containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Dose-response profiling : Validate activity across multiple cell lines (e.g., mammalian vs. bacterial) to assess selectivity.

- Mode-of-action studies : Use techniques like thermal shift assays or CRISPR-Cas9 screens to identify protein targets.

- Metabolite analysis : Check for aldehyde oxidation to carboxylic acids, which may alter bioactivity .

Q. What strategies optimize the regioselectivity of trifluoroethyl substitution in thiazole derivatives during synthesis?

- Directed metalation : Use directing groups (e.g., esters) to position the trifluoroethyl group at C2 or C5.

- Lewis acid catalysis : SnCl or BF·EtO can enhance electrophilic substitution at electron-rich thiazole positions.

- Computational modeling : DFT calculations predict favorable transition states for regioselective pathways .

Q. How does the trifluoroethyl group impact molecular docking interactions with biological targets (e.g., kinases or GPCRs)?

- Hydrophobic interactions : The CF group occupies lipophilic pockets, enhancing binding affinity.

- Electrostatic effects : Fluorine’s electron-withdrawing nature polarizes adjacent bonds, altering hydrogen-bonding patterns.

- Conformational rigidity : The trifluoroethyl group restricts rotational freedom, stabilizing bioactive conformations .

Q. What analytical methods are recommended for detecting degradation products of this compound under varying storage conditions?

- Stability studies : Use accelerated aging (40°C/75% RH) and monitor via:

- HPLC-MS : Identify aldehyde oxidation to carboxylic acids or thiazole ring-opening products.

- XRD : Detect crystalline vs. amorphous degradation phases.

Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the trifluoroethyl group?

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.